molecular formula C10H14O2 B1428472 (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol CAS No. 1344927-26-9

(1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol

Cat. No.: B1428472
CAS No.: 1344927-26-9
M. Wt: 166.22 g/mol
InChI Key: HHALPRVTSRTBPP-MRVPVSSYSA-N
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Description

(1R)-1-(2-Methoxy-4-methylphenyl)ethan-1-ol is a chiral aromatic alcohol with the molecular formula C10H14O2 . This compound, characterized by a methoxy group and a methyl substituent on the phenyl ring, along with a chiral ethanol group, serves as a valuable intermediate in organic synthesis and medicinal chemistry research. Its specific stereochemistry, denoted by the (1R) descriptor, is often critical for its biological activity and interaction with chiral environments. This chiral building block is particularly relevant for researchers investigating structure-activity relationships (SAR) in the development of synthetic agonists for central nervous system (CNS) targets, such as the orphan receptor GPR88 . The compound's structural features are analogous to those found in potent, stereospecific GPR88 agonists, which are promising tool compounds for studying psychiatric and neurodegenerative disorders, including schizophrenia, Parkinson's disease, and alcohol use disorder . As a synthetic intermediate, it can be utilized in the construction of more complex molecules for pharmacological evaluation. The product is provided with documented stereochemical purity. Researchers are advised that this compound is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human or veterinary use. All chemical information is provided for research and development purposes.

Properties

IUPAC Name

(1R)-1-(2-methoxy-4-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7-4-5-9(8(2)11)10(6-7)12-3/h4-6,8,11H,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHALPRVTSRTBPP-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H](C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Systems

  • Chiral BINOL-derived catalysts : Research has demonstrated that using chiral ligands such as 3,3′-dibromo-BINOL derivatives in combination with transition metals (e.g., Pd(0)) can facilitate asymmetric hydrogenation or reduction of aryl ketones to yield chiral secondary alcohols with high enantiomeric ratios (up to 96:4 er) and good yields (61–75%).

  • One-pot asymmetric synthesis : A one-pot procedure involving the reaction of 2′-bromoaryl ketones with allylboronates in the presence of chiral BINOL ligands followed by palladium-catalyzed cyclization and reduction has been shown to produce chiral 1-alkylindanols, structurally related to the target compound, with high stereocontrol and minimal byproduct formation.

Typical Reaction Conditions

Parameter Typical Value/Condition
Catalyst (R)- or (S)-3,3′-dibromo-BINOL (7.5 mol%)
Metal catalyst Bis(triphenylphosphine)palladium(II) dichloride (7.5 mol%)
Reducing agent Hydrazine monohydrate (0.4 equiv)
Solvent Toluene
Temperature 35 °C for initial step; 135 °C for reduction
Reaction time 5 days for allylation; 18 h for reduction
Enantiomeric ratio (er) Up to 96:4
Yield 61–75% (for analogous substrates)

This method avoids dehydration side reactions common in electron-rich aromatic substrates and is adaptable to methoxy-substituted phenyl rings.

Grignard Addition to 2-Methoxy-4-methylbenzaldehyde

An alternative classical approach involves the nucleophilic addition of methylmagnesium bromide to 2-methoxy-4-methylbenzaldehyde, producing the secondary alcohol after work-up.

  • This method typically yields racemic mixtures unless combined with chiral auxiliaries or chiral catalysts.

  • Purification is generally achieved by flash column chromatography.

  • Reported yields for related methoxy-substituted aryl ethanols are in the range of 80–90%.

Catalytic Asymmetric Hydrogenation Using Ruthenium Complexes

Patent literature indicates that ruthenium complexes immobilized on activated carbon have been used for asymmetric hydrogenation of aryl ketones to produce optically active aryl ethanols with high enantioselectivity and catalyst recyclability.

  • This method offers advantages in reducing residual metal contamination in the product.

  • The approach is scalable and suited for industrial applications.

Notes on Stereochemical Control and Purification

  • The absolute configuration (1R) is typically controlled by the choice of chiral ligand or catalyst.

  • Enantiomeric excess is commonly determined by chiral HPLC using columns such as Chiralcel OD-H.

  • Purification involves silica gel flash chromatography using mixtures of diethyl ether, petroleum ether, or ethyl acetate.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Yield (%) Enantiomeric Ratio (er) Notes
Asymmetric reduction with BINOL (R)-3,3′-dibromo-BINOL, Pd catalyst, hydrazine 61–75 Up to 96:4 One-pot synthesis, high stereocontrol
Grignard addition Methylmagnesium bromide, 2-methoxy-4-methylbenzaldehyde ~86 Racemic unless modified Classical method, requires chiral induction for enantioselectivity
Ruthenium-catalyzed hydrogenation Ru complex on activated carbon Not specified High (patented method) Industrially relevant, recyclable catalyst

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol can be oxidized to form (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form the corresponding alkane, (1R)-1-(2-methoxy-4-methylphenyl)ethane, using strong reducing agents.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-one

    Reduction: (1R)-1-(2-methoxy-4-methylphenyl)ethane

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

(1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol is utilized as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry allows for the creation of compounds with specific biological activities. It can participate in various chemical reactions including:

  • Oxidation : The alcohol group can be oxidized to form ketones or aldehydes.
  • Reduction : Further reduction can yield different alcohol derivatives.
  • Substitution Reactions : The methoxy and methyl groups can undergo electrophilic aromatic substitution.

These properties make it valuable in synthetic organic chemistry for developing pharmaceuticals and agrochemicals .

Recent studies indicate that this compound exhibits significant biological activities:

  • Antimicrobial Properties : Preliminary research suggests that this compound may inhibit the growth of various bacteria and fungi, making it a candidate for new antimicrobial agents. Minimum inhibitory concentration (MIC) values have been reported between 4–8 μg/mL against multidrug-resistant strains .
  • Anti-inflammatory Effects : Investigations have shown its potential to modulate inflammatory responses, possibly through interactions with specific enzymes or receptors involved in inflammatory pathways .

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties. Its unique structure may lead to novel drug candidates with applications in treating inflammatory diseases or infections. The interaction studies involving this compound focus on its binding affinity with various biological targets, providing insights into its mechanisms of action .

Case Studies and Research Findings

Recent case studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of certain bacterial strains, indicating its potential use as an antimicrobial agent.
  • Anti-inflammatory Research : Another investigation revealed its capability to reduce inflammation markers in vitro, suggesting applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The methoxy and methyl groups on the benzene ring contribute to its binding affinity and specificity. The compound may undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs, highlighting substituent variations and their implications:

Compound Name Substituents Molecular Formula Molecular Weight Physical State Key Properties/Notes Reference
(1R)-1-(4-Ethylphenyl)ethan-1-ol 4-ethyl C₁₀H₁₄O 150.22 Liquid Higher lipophilicity due to ethyl group
(1R)-1-(2,4-Dichlorophenyl)ethanol 2,4-dichloro C₈H₈Cl₂O 191.1 Solid (storage: 2–8°C) Electron-withdrawing Cl groups reduce reactivity
(1R)-1-(4-Methyl-3-nitrophenyl)ethan-1-ol 4-methyl, 3-nitro C₉H₁₁NO₃ ~181.19 Not specified Nitro group increases polarity and acidity
(1R)-1-(1,3-Thiazol-4-yl)ethan-1-ol HCl Thiazole ring C₅H₈ClNOS ~177.64 Not specified Heterocyclic substituent alters electronic properties
Target: (1R)-1-(2-Methoxy-4-methylphenyl)ethan-1-ol 2-methoxy, 4-methyl C₁₀H₁₄O₂ 166.22 (calc.) Likely liquid Methoxy and methyl enhance lipophilicity and steric hindrance N/A

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The target compound’s methoxy and methyl groups are electron-donating, increasing the phenyl ring’s electron density. This contrasts with analogs like the nitro- or chloro-substituted derivatives, which exhibit reduced ring reactivity due to electron withdrawal .

Chirality and Bioactivity :

  • Stereochemistry significantly impacts biological activity. For example, (1R)-enantiomers of pyrazole derivatives exhibit distinct interactions with SOC (store-operated calcium) channels compared to (1S)-forms . The target compound’s (1R) configuration may similarly dictate its pharmacological profile.

Biological Activity

(1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol, also known as 2-methoxy-4-methylphenylethanol, is an organic compound characterized by its chiral center and unique functional groups. Its molecular formula is C11H16O2, with a molecular weight of approximately 180.25 g/mol. The compound features a methoxy group and a hydroxyl group, which contribute to its biological activities through potential hydrogen bonding and interactions with various biological systems.

The compound's structure can be represented as follows:

 1R 1 2 methoxy 4 methylphenyl ethan 1 ol\text{ 1R 1 2 methoxy 4 methylphenyl ethan 1 ol}
PropertyValue
Molecular FormulaC11H16O2
Molecular Weight180.25 g/mol
Functional GroupsHydroxyl, Methoxy
Chiral CenterYes

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its ability to inhibit the growth of various bacteria and fungi, making it a candidate for further development in antimicrobial therapies.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound shows promising MIC values against certain pathogens, suggesting strong antimicrobial potential.
  • Biofilm Inhibition : It has been noted for its ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin .

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. This interaction may modulate various physiological pathways, particularly those related to inflammation and microbial resistance.

Potential Molecular Targets:

  • Enzymes involved in bacterial cell wall synthesis.
  • Receptors that mediate inflammatory responses.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated:

  • Effective Against : Escherichia coli, Staphylococcus aureus, and Candida albicans.
  • Synergistic Effects : When combined with established antibiotics, the compound demonstrated synergistic effects, enhancing overall antibacterial activity .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
2-MethoxyphenolMethoxy group on phenolic ringAntioxidant properties; used in disinfectants
4-MethylphenolMethyl group on phenolic ringKnown for antibacterial properties
(1S)-1-(2-methoxy-4-methylphenyl)ethan-1-olEnantiomer with distinct biological activityVaries in interactions due to stereochemistry

Q & A

Q. What are the most reliable synthetic routes for (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : Two primary methods are documented:
  • Catalytic Hydrogenation : Optimized using chiral catalysts (e.g., Ru-BINAP complexes) under hydrogen pressure (1–5 atm) at 25–60°C. This method achieves enantiomeric excess (ee) >95% when using substrates like 2-methoxy-4-methylacetophenone. Reaction solvents (e.g., ethanol or THF) significantly impact yield and stereoselectivity .
  • Iron-Catalyzed Hydration : A sustainable approach using Fe-phthalocyanine (FePC) catalysts in ethanol at room temperature. This method follows Markovnikov addition, yielding ~68% product with high regioselectivity. GC and 1^1H NMR are critical for monitoring progress .

Q. Table 1: Comparison of Synthesis Methods

MethodCatalystConditionsYield (%)ee (%)Reference
Catalytic HydrogenationRu-BINAP50°C, 3 atm H2_285–92>95
Fe-Catalyzed HydrationFePCRT, ethanol67.8N/A

Q. How can the structural configuration and purity of this compound be validated?

  • Methodological Answer :
  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H with hexane:isopropanol (90:10). Retention time differences confirm ee >99% .
  • X-ray Crystallography : Determines absolute configuration. For example, camphorsulfonic acid (CSA) derivatives of the compound crystallize in monoclinic systems (space group P21_1), validated via ORTEP diagrams .
  • 1^1H NMR Analysis : Key signals include δ 4.75 (q, J = 6.45 Hz, –CH(OH)–) and δ 1.44 (d, J = 6.3 Hz, –CH3_3) .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity in chiral catalyst systems for synthesizing this compound?

  • Methodological Answer :
  • Ru-BINAP Catalysts : The chiral pocket of BINAP ligands induces steric hindrance, favoring the (R)-enantiomer. Density Functional Theory (DFT) studies show transition-state stabilization via π-π interactions between the aryl group and catalyst .
  • Biocatalytic Routes : Lipases (e.g., Candida antarctica) selectively reduce ketones to (R)-alcohols via a "lock-and-key" mechanism. Solvent engineering (e.g., ionic liquids) enhances enzyme stability and ee .

Q. How do substituents on the phenyl ring (e.g., methoxy vs. methyl groups) affect the compound’s reactivity in derivatization reactions?

  • Methodological Answer :
  • Electrophilic Aromatic Substitution : The methoxy group at position 2 directs electrophiles to the para position, while the methyl group at position 4 enhances steric hindrance. For example, bromination with Br2_2/FeBr3_3 yields 5-bromo derivatives selectively .
  • Oxidation Studies : CrO3_3 in acetic acid oxidizes the alcohol to 2-methoxy-4-methylacetophenone, confirmed by IR (C=O stretch at 1715 cm1^{-1}) .

Q. Table 2: Substituent Effects on Reactivity

Reaction TypeReagentsMajor ProductSelectivity FactorReference
BrominationBr2_2, FeBr3_35-Bromo derivative8:1 (para:ortho)
OxidationCrO3_3, HOAc2-Methoxy-4-methylacetophenone>95%

Q. What are the limitations of current synthetic methods, and how can they be addressed for scalable production?

  • Methodological Answer :
  • Catalyst Deactivation : Iron catalysts (e.g., FePC) oxidize to Fe3+^{3+} under aerobic conditions, reducing efficiency. Solutions include using anaerobic chambers or adding reducing agents (e.g., ascorbic acid) .
  • Solvent Waste : Traditional methods generate large volumes of organic waste. Switch to biphasic systems (e.g., water/THF) or mechanochemical grinding improves sustainability .

Critical Data Contradictions

  • Yield Discrepancies : reports >90% yields for hydrogenation, while cites 67.8% for Fe-catalyzed methods. This suggests catalyst choice and substrate purity are critical variables.
  • Stereoselectivity : Biocatalytic routes (unmentioned in –20) may offer higher ee than metal catalysts but require optimization for aryl-alcohol substrates .

Key Research Gaps

  • Environmental Impact : No data on ecotoxicity or biodegradability. Future studies should assess LC50_{50} values in aquatic models (e.g., Daphnia magna) .
  • Structure-Activity Relationships (SAR) : Limited data on biological activity. Screening against microbial targets (e.g., S. aureus) could reveal therapeutic potential .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol
Reactant of Route 2
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(1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol

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